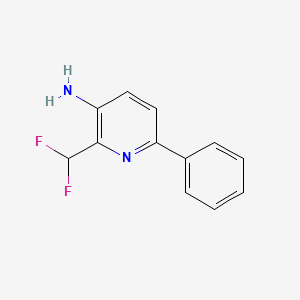
2-(Difluoromethyl)-6-phenylpyridin-3-amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Difluoromethyl)-6-phenylpyridin-3-amine typically involves the introduction of the difluoromethyl group into a pyridine ring. One common method is the direct C-H difluoromethylation of pyridines using difluoromethylating reagents. This process can be achieved through various catalytic and non-catalytic methods . For instance, metal-based methods, such as those involving copper or silver catalysts, have been employed to transfer the CF2H group to the pyridine ring .
Industrial Production Methods
Industrial production of this compound may involve large-scale difluoromethylation processes that utilize efficient and cost-effective reagents. The use of non-ozone depleting difluorocarbene reagents has been highlighted as a promising approach for the industrial synthesis of difluoromethylated compounds .
Análisis De Reacciones Químicas
Types of Reactions
2-(Difluoromethyl)-6-phenylpyridin-3-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be performed to modify the functional groups within the compound.
Substitution: The difluoromethyl group can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and substitution reagents like halogenating agents . The reaction conditions, such as temperature, solvent, and catalyst, play a crucial role in determining the efficiency and selectivity of these reactions .
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield difluoromethylated pyridine oxides, while substitution reactions can produce a variety of functionalized pyridine derivatives .
Aplicaciones Científicas De Investigación
2-(Difluoromethyl)-6-phenylpyridin-3-amine has a wide range of scientific research applications, including:
Mecanismo De Acción
The mechanism of action of 2-(Difluoromethyl)-6-phenylpyridin-3-amine involves its interaction with specific molecular targets, such as enzymes and receptors. The difluoromethyl group can form hydrogen bonds with target proteins, influencing their activity and function . Additionally, the compound’s lipophilicity allows it to interact with cell membranes, potentially affecting cellular processes .
Comparación Con Compuestos Similares
Similar Compounds
2-(Difluoromethyl)-6-phenylpyridine: Similar in structure but lacks the amine group.
2-(Trifluoromethyl)-6-phenylpyridin-3-amine: Contains a trifluoromethyl group instead of a difluoromethyl group.
6-Phenylpyridin-3-amine: Lacks the difluoromethyl group.
Uniqueness
2-(Difluoromethyl)-6-phenylpyridin-3-amine is unique due to the presence of the difluoromethyl group, which imparts distinct chemical and biological properties. This group enhances the compound’s metabolic stability, lipophilicity, and potential for hydrogen bonding, making it a valuable compound in various research and industrial applications .
Propiedades
Fórmula molecular |
C12H10F2N2 |
|---|---|
Peso molecular |
220.22 g/mol |
Nombre IUPAC |
2-(difluoromethyl)-6-phenylpyridin-3-amine |
InChI |
InChI=1S/C12H10F2N2/c13-12(14)11-9(15)6-7-10(16-11)8-4-2-1-3-5-8/h1-7,12H,15H2 |
Clave InChI |
CPKNCLUVEFYAPN-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C(C=C1)C2=NC(=C(C=C2)N)C(F)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


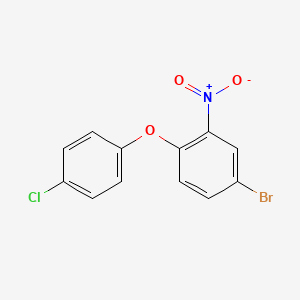

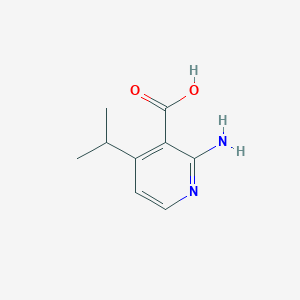
![7-Chlorothiazolo[5,4-d]pyrimidine-2-thiol](/img/structure/B13007111.png)

![(4aR,8aR)-octahydro-1H-pyrano[3,4-b]pyridine; oxalic acid](/img/structure/B13007143.png)

![2-Aminobicyclo[2.2.1]heptane-7-carboxylic acid](/img/structure/B13007154.png)
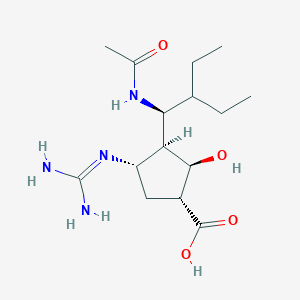

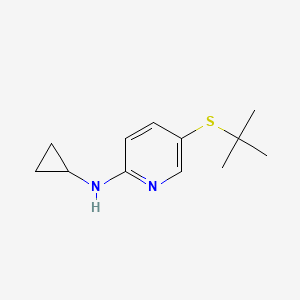

![(5,6,7,8-Tetrahydro-[1,2,4]triazolo[4,3-a]pyridin-8-yl)methanamine](/img/structure/B13007184.png)
![Benzo[d]thiazole-4-carbonitrile](/img/structure/B13007187.png)
